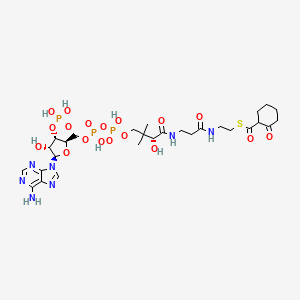

2-Oxocyclohexanecarbonyl-CoA

Beschreibung

Eigenschaften

Molekularformel |

C28H44N7O18P3S |

|---|---|

Molekulargewicht |

891.7 g/mol |

IUPAC-Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-oxocyclohexane-1-carbothioate |

InChI |

InChI=1S/C28H44N7O18P3S/c1-28(2,22(39)25(40)31-8-7-18(37)30-9-10-57-27(41)15-5-3-4-6-16(15)36)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)35-14-34-19-23(29)32-13-33-24(19)35/h13-15,17,20-22,26,38-39H,3-12H2,1-2H3,(H,30,37)(H,31,40)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44)/t15?,17-,20-,21-,22+,26-/m1/s1 |

InChI-Schlüssel |

BGLNPJARTQOCKR-OXXAVVHVSA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4CCCCC4=O)O |

Isomerische SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4CCCCC4=O)O |

Kanonische SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4CCCCC4=O)O |

Synonyme |

2-ketoCHC-CoA 2-ketocyclohexanecarboxyl-CoA 2-ketocyclohexanecarboxyl-coenzyme A coenzyme A, 2-ketocyclohexanecarboxyl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Pivotal Role of 2-Oxocyclohexanecarbonyl-CoA in the Anaerobic Degradation of Naphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The anaerobic degradation of polycyclic aromatic hydrocarbons (PAHs), such as naphthalene, is a critical biogeochemical process with significant implications for environmental remediation and microbial metabolism. Unlike aerobic pathways that utilize oxygenases for ring activation, anaerobic degradation proceeds through a series of unique enzymatic reactions. A key, yet often inferred, intermediate in the lower pathway of anaerobic naphthalene degradation is 2-Oxocyclohexanecarbonyl-CoA. This technical guide provides an in-depth exploration of the metabolic pathway leading to and from this crucial intermediate, summarizing key quantitative data and providing detailed experimental protocols for its study.

The Anaerobic Naphthalene Degradation Pathway: A Focus on this compound

The anaerobic degradation of naphthalene is initiated by a carboxylation reaction, converting naphthalene to 2-naphthoic acid, which is subsequently activated to 2-naphthoyl-CoA.[1][2] The aromatic ring system is then subjected to a series of reduction reactions, leading to the formation of various hydrogenated intermediates.[1][3] Following the reduction of the first aromatic ring, a hydrolytic cleavage occurs, yielding cyclohexane derivatives.[3][4] One of the first identified ring cleavage products is 2-carboxycyclohexylacetic acid.[4][5] This molecule is then believed to undergo a series of β-oxidation-like reactions, which sets the stage for the involvement of this compound.

While the direct enzymatic steps involving this compound in naphthalene degradation are still an active area of research, strong evidence from analogous pathways, particularly the anaerobic degradation of benzoate, suggests its critical role. In benzoate metabolism, the analogous compound, 2-ketocyclohexanecarboxyl-CoA, is cleaved by a specific hydrolase to yield pimelyl-CoA, which then enters central metabolism.[6][7] It is highly probable that a similar enzymatic step occurs in the naphthalene pathway, where this compound is hydrolyzed to form pimeloyl-CoA, thus completing the cleavage of the first carbocyclic ring and channeling the carbon skeleton into central metabolic pathways.[1][3]

The proposed "lower pathway" of anaerobic naphthalene degradation, highlighting the likely position of this compound, is depicted in the following diagram.

Quantitative Data

Quantitative data for the enzymes directly involved with this compound in the anaerobic naphthalene degradation pathway is scarce. However, data from related enzymes in this pathway and analogous pathways provide valuable insights.

| Enzyme/Process | Substrate | Organism/System | Parameter | Value | Reference |

| Acyl-CoA Dehydrogenase (ThnO) | (1R,2R)-2-carboxycyclohexylacetyl-CoA | Sulfate-reducing culture N47 | Apparent Km | 61.5 µM | [8] |

| 2-Ketocyclohexanecarboxyl-CoA Hydrolase (BadI) | 2-Ketocyclohexanecarboxyl-CoA | Rhodopseudomonas palustris | Specific Activity | 9.7 µmol min-1 mg-1 | [6][7] |

| 2-Ketocyclohexanecarboxyl-CoA Hydrolase (BadI) | - | Rhodopseudomonas palustris | Native Molecular Mass | 134 kDa | [6][7] |

| 2-Ketocyclohexanecarboxyl-CoA Hydrolase (BadI) | - | Rhodopseudomonas palustris | Subunit Molecular Mass | 35 kDa | [6][7] |

| 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase | 6-Oxocyclohex-1-ene-1-carbonyl-CoA | Geobacter metallireducens | Subunit Molecular Mass | 43 kDa | [9] |

| 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase | 6-Oxocyclohex-1-ene-1-carbonyl-CoA | Syntrophus aciditrophicus | Subunit Molecular Mass | 43 kDa | [9] |

Experimental Protocols

Cultivation of Anaerobic Naphthalene-Degrading Bacteria

This protocol is adapted from methods used for cultivating sulfate-reducing bacteria that degrade naphthalene.[2][10][11][12]

Materials:

-

Anaerobic glove box or workstation with an N2/CO2 (e.g., 80:20) atmosphere.

-

Sterile serum bottles with butyl rubber stoppers and aluminum crimps.

-

Anaerobic, sulfate-reducing mineral medium (e.g., as described by Widdel and Bak, 1992).

-

Naphthalene solution in an inert, water-immiscible carrier like 2,2,4,4,6,8,8-heptamethylnonane (HMN).

-

Reducing agent (e.g., sodium sulfide).

-

Resazurin as a redox indicator.

Procedure:

-

Prepare the mineral medium and dispense into serum bottles inside the anaerobic chamber.

-

Add resazurin and the reducing agent, and then seal the bottles. Autoclave to sterilize.

-

Prepare a stock solution of naphthalene in HMN.

-

Aseptically add the naphthalene-HMN solution to the sterile medium. The HMN will form a separate phase that acts as a reservoir for the sparingly soluble naphthalene.

-

Inoculate the medium with a sample from a contaminated site or a previously enriched culture.

-

Incubate the cultures in the dark at a controlled temperature (e.g., 28-30°C).

-

Monitor degradation by measuring the decrease in naphthalene concentration and the production of sulfide over time.

Analysis of Naphthalene Metabolites including CoA Esters by LC-MS/MS

This protocol is a composite of methods for analyzing CoA esters and other organic acids from bacterial cultures.[13][14][15]

Materials:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Reversed-phase C18 column.

-

Mobile phases (e.g., A: aqueous formic acid; B: acetonitrile with formic acid).

-

Bacterial culture from the cultivation protocol.

-

Cold methanol for quenching and extraction.

-

Centrifuge.

-

Syringe filters (0.22 µm).

Procedure:

-

Rapidly quench the metabolism of a bacterial culture sample by mixing with cold methanol.

-

Centrifuge the quenched culture to pellet the cells.

-

Extract the metabolites from the cell pellet using a suitable solvent mixture (e.g., methanol/water).

-

Centrifuge the extract to remove cell debris.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Analyze the filtrate by LC-MS/MS. Use a gradient elution from low to high organic mobile phase to separate the metabolites.

-

For the MS/MS, use electrospray ionization (ESI) in negative ion mode, as CoA esters and carboxylic acids ionize well under these conditions.

-

Monitor for the specific mass-to-charge ratio (m/z) of this compound and its characteristic fragment ions.

Purification of a Putative this compound Hydrolase

This protocol is based on established methods for purifying enzymes from anaerobic bacteria, with specific steps adapted from the purification of 2-ketocyclohexanecarboxyl-CoA hydrolase.[6][16][17][18]

Materials:

-

Cell paste from a naphthalene-grown anaerobic culture.

-

Anaerobic chamber.

-

French press or sonicator.

-

Ultracentrifuge.

-

Chromatography system (e.g., FPLC).

-

Chromatography columns (e.g., Q-Sepharose, Phenyl-Sepharose, Gel filtration).

-

Buffers for cell lysis and chromatography.

-

SDS-PAGE equipment and reagents.

Procedure:

-

Perform all steps under strictly anaerobic conditions inside an anaerobic chamber.

-

Resuspend the cell paste in a suitable buffer.

-

Lyse the cells using a French press or sonication.

-

Centrifuge the lysate at high speed to obtain a cell-free extract (supernatant).

-

Subject the cell-free extract to a series of chromatography steps:

-

Anion exchange chromatography (e.g., Q-Sepharose).

-

Hydrophobic interaction chromatography (e.g., Phenyl-Sepharose).

-

Size exclusion chromatography (gel filtration).

-

-

Collect fractions from each chromatography step and assay for the desired hydrolase activity.

-

Analyze the purity of the active fractions by SDS-PAGE.

-

Pool the purest active fractions and concentrate the protein.

Enzyme Assay for this compound Hydrolase Activity

This assay is adapted from the spectrophotometric assay for 2-ketocyclohexanecarboxyl-CoA hydrolase.[6]

Materials:

-

Purified putative this compound hydrolase.

-

Synthesized this compound substrate.

-

Spectrophotometer.

-

Assay buffer (e.g., Tris-HCl with MgCl2).

Procedure:

-

The assay measures the decrease in absorbance at 314 nm, which corresponds to the cleavage of the Mg2+-enolate complex of the substrate.

-

Prepare the reaction mixture containing the assay buffer and the this compound substrate.

-

Initiate the reaction by adding the purified enzyme.

-

Monitor the decrease in absorbance at 314 nm over time.

-

Calculate the specific activity of the enzyme based on the rate of substrate cleavage and the protein concentration.

Conclusion

This compound represents a critical juncture in the anaerobic degradation of naphthalene, marking a key step in the cleavage of the first alicyclic ring and the channeling of carbon into central metabolism. While direct enzymatic evidence in naphthalene-degrading organisms is still emerging, the parallels with the well-characterized benzoate degradation pathway provide a strong foundation for future research. The experimental protocols outlined in this guide offer a starting point for researchers to further elucidate the enzymes, kinetics, and regulation of this fascinating and environmentally important metabolic pathway. Further studies focusing on the purification and characterization of the enzymes in the "lower pathway" will be instrumental in completing our understanding of how microorganisms mineralize persistent aromatic pollutants in the absence of oxygen.

References

- 1. Anaerobic degradation of polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Identical Ring Cleavage Products during Anaerobic Degradation of Naphthalene, 2-Methylnaphthalene, and Tetralin Indicate a New Metabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identical ring cleavage products during anaerobic degradation of naphthalene, 2-methylnaphthalene, and tetralin indicate a new metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Ketocyclohexanecarboxyl Coenzyme A Hydrolase, the Ring Cleavage Enzyme Required for Anaerobic Benzoate Degradation by Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Ketocyclohexanecarboxyl coenzyme A hydrolase, the ring cleavage enzyme required for anaerobic benzoate degradation by Rhodopseudomonas palustris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A CoA‐Transferase and Acyl‐CoA Dehydrogenase Convert 2‐(Carboxymethyl)cyclohexane‐1‐Carboxyl‐CoA During Anaerobic Naphthalene Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-Oxocyclohex-1-ene-1-carbonyl-coenzyme A hydrolases from obligately anaerobic bacteria: characterization and identification of its gene as a functional marker for aromatic compounds degrading anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anaerobic Naphthalene Degradation by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. Anaerobic Degradation of Naphthalene and Pyrene by Sulfate-Reducing Cultures Enriched from Former Manufactured Gas Plant Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 13. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 14. Frontiers | Insights Into Mechanism of the Naphthalene-Enhanced Biodegradation of Phenanthrene by Pseudomonas sp. SL-6 Based on Omics Analysis [frontiersin.org]

- 15. Insights Into Mechanism of the Naphthalene-Enhanced Biodegradation of Phenanthrene by Pseudomonas sp. SL-6 Based on Omics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anaerobic cryoEM protocols for air-sensitive nitrogenase proteins | Springer Nature Experiments [experiments.springernature.com]

- 17. 5 Steps to Protein Isolation and Purification | Thermo Fisher Scientific - HK [thermofisher.com]

- 18. Protein Purification Methods [comis.med.uvm.edu]

The Central Role of 2-Oxocyclohexanecarbonyl-CoA in Bacterial Anaerobic Metabolism of Alicyclic and Aromatic Compounds

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the intricate world of bacterial metabolism, the degradation of cyclic compounds, both alicyclic and aromatic, presents a significant biochemical challenge, particularly in the absence of oxygen. A key intermediate has emerged as a central hub in these anaerobic pathways: 2-Oxocyclohexanecarbonyl-Coenzyme A (also known as 2-ketocyclohexanecarboxyl-CoA). This thioester plays a pivotal role in the funneling of diverse cyclic substrates into downstream catabolic routes, ultimately leading to central metabolites. This technical guide provides an in-depth exploration of the formation, conversion, and significance of 2-Oxocyclohexanecarbonyl-CoA in bacterial metabolism, with a focus on the well-characterized pathways in facultative and obligate anaerobes. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these metabolic networks for applications in bioremediation, biocatalysis, and antimicrobial discovery.

Metabolic Pathways Involving this compound

The metabolism of this compound is primarily associated with the anaerobic degradation of benzoate and cyclohexane carboxylate. Bacteria have evolved sophisticated enzymatic machinery to overcome the chemical stability of these cyclic structures. The pathways converge on the formation of this compound, which then undergoes a crucial ring-cleavage reaction.

The Benzoyl-CoA Pathway in Rhodopseudomonas palustris

The facultative phototrophic bacterium Rhodopseudomonas palustris has served as a model organism for elucidating the anaerobic degradation of aromatic compounds. In this bacterium, both benzoate and cyclohexane carboxylate are channeled into a common pathway that proceeds through this compound.

The initial steps involve the activation of the respective acid to its CoA thioester. In the case of benzoate, it is first converted to benzoyl-CoA. The aromatic ring of benzoyl-CoA is then reduced and hydrated to form 2-hydroxycyclohexanecarboxyl-CoA. This intermediate is subsequently oxidized to this compound.

The key enzymes involved in the formation of this compound from cyclohex-1-ene-1-carboxyl-CoA, an intermediate in both benzoate and cyclohexane carboxylate degradation, are:

-

Cyclohex-1-ene-1-carboxyl-CoA Hydratase (BadK): This enzyme hydrates the double bond of cyclohex-1-ene-1-carboxyl-CoA to form 2-hydroxycyclohexanecarboxyl-CoA.

-

2-Hydroxycyclohexanecarboxyl-CoA Dehydrogenase (BadH): This NAD+-dependent dehydrogenase catalyzes the oxidation of 2-hydroxycyclohexanecarboxyl-CoA to this compound.[1]

The subsequent and critical step is the hydrolytic cleavage of the alicyclic ring of this compound, which is catalyzed by:

-

2-Ketocyclohexanecarboxyl-CoA Hydrolase (BadI): This enzyme catalyzes a reverse Dieckmann-type condensation to yield pimelyl-CoA, an aliphatic dicarboxylic acid.[2] Pimelyl-CoA is then further metabolized via β-oxidation.

The genes encoding these enzymes (badH, badI, badK) are typically found in a gene cluster, often referred to as the bad or ali cluster, which is subject to transcriptional regulation.[3][4]

Variations in Other Bacteria

While the pathway in R. palustris is well-defined, other anaerobic bacteria employ variations of this theme for the degradation of aromatic compounds.

-

Thauera aromatica : This denitrifying bacterium also utilizes a benzoyl-CoA pathway. However, the initial ring reduction of benzoyl-CoA leads to the formation of cyclohexa-1,5-diene-1-carbonyl-CoA, which is then hydrated to 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.[5][6][7] This intermediate is then oxidized and the ring is cleaved, ultimately leading to 3-hydroxypimelyl-CoA.[6]

-

Geobacter metallireducens : This obligately anaerobic, iron-reducing bacterium also degrades benzoate via benzoyl-CoA. Its genome contains genes homologous to those in the benzoyl-CoA pathway, suggesting a similar strategy of ring reduction followed by cleavage.[8][9] The regulation of these genes is controlled by a two-component system, BamVW.[10][11][12]

Quantitative Data

The enzymes involved in the metabolism of this compound have been purified and characterized, providing valuable kinetic data.

| Enzyme | Gene | Organism | Substrate | Km (µM) | Vmax | kcat | Specific Activity (µmol min-1 mg-1) | Optimal pH |

| 2-Hydroxycyclohexanecarboxyl-CoA Dehydrogenase | badH | Rhodopseudomonas palustris | 2-Hydroxycyclohexanecarboxyl-CoA | 10 (± 5) | - | - | - | ~9.5 |

| NAD+ | 200 | - | - | - | ||||

| 2-Ketocyclohexanecarboxyl-CoA Hydrolase | badI | Rhodopseudomonas palustris | 2-Ketocyclohexanecarboxyl-CoA | - | - | - | 9.7 | 8.5 |

Experimental Protocols

Enzymatic Synthesis of this compound

A precise, reproducible protocol for the chemical synthesis of this compound is not detailed in the primary literature. However, an enzymatic synthesis approach can be employed.

Principle: this compound can be synthesized from the more readily available precursor, cyclohex-1-ene-1-carboxylic acid, through a series of enzymatic reactions using purified enzymes.

Materials:

-

Cyclohex-1-ene-1-carboxylic acid

-

Coenzyme A (CoA)

-

ATP

-

Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

-

Crotonase (commercially available)

-

Purified 2-Hydroxycyclohexanecarboxyl-CoA Dehydrogenase (BadH)

-

NAD+

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

MgCl2

Procedure:

-

Activation to CoA thioester: Incubate cyclohex-1-ene-1-carboxylic acid with CoA, ATP, and MgCl2 in the reaction buffer with a suitable acyl-CoA synthetase to form cyclohex-1-ene-1-carboxyl-CoA.

-

Hydration: Add crotonase to the reaction mixture to catalyze the hydration of cyclohex-1-ene-1-carboxyl-CoA to 2-hydroxycyclohexanecarboxyl-CoA.[1]

-

Oxidation: Introduce purified BadH and NAD+ to the mixture to oxidize 2-hydroxycyclohexanecarboxyl-CoA to this compound.

-

Monitoring and Purification: The progress of the synthesis can be monitored by HPLC. The final product can be purified using solid-phase extraction or preparative HPLC.

Spectrophotometric Assay for 2-Ketocyclohexanecarboxyl-CoA Hydrolase (BadI) Activity

Principle: The assay measures the decrease in absorbance at 314 nm, which corresponds to the cleavage of the Mg2+-enolate complex of this compound as it is hydrolyzed to pimelyl-CoA.[2] It should be noted that the purity of the substrate can affect the accuracy of this assay for determining kinetic parameters.[2]

Materials:

-

Purified 2-Ketocyclohexanecarboxyl-CoA Hydrolase (BadI)

-

Enzymatically synthesized this compound

-

Assay buffer: 50 mM Tris-HCl, pH 8.5

-

1 M MgCl2 solution

-

UV-Vis spectrophotometer

Procedure:

-

Prepare the reaction mixture in a quartz cuvette containing 50 mM Tris-HCl (pH 8.5) and 100 mM MgCl2.

-

Add the this compound substrate to a final concentration of 1 mM.

-

Initiate the reaction by adding a small amount of purified BadI enzyme.

-

Immediately monitor the decrease in absorbance at 314 nm at 28°C.

-

The rate of the reaction is proportional to the rate of decrease in absorbance.

HPLC Analysis of CoA Thioesters

Principle: Reversed-phase high-performance liquid chromatography (HPLC) with UV detection is a robust method for the separation and quantification of CoA thioesters.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 150 x 3 mm, 3 µm particle size)

Mobile Phase:

-

A gradient of a buffered aqueous phase (e.g., 75 mM KH2PO4) and an organic phase (e.g., acetonitrile containing acetic acid) is typically used.

Procedure:

-

Sample Preparation: Bacterial cell extracts containing CoA thioesters should be deproteinized, for example, by perchloric acid precipitation, followed by neutralization.

-

Injection: Inject the prepared sample onto the C18 column.

-

Elution: Run a suitable gradient program to separate the different CoA thioesters. The specific gradient will depend on the compounds of interest.

-

Detection: Monitor the elution profile at a wavelength of 259 nm or 260 nm, which is the absorbance maximum for the adenine moiety of CoA.[13][14]

-

Quantification: The concentration of each CoA thioester can be determined by comparing the peak area to a standard curve generated with known concentrations of authentic standards.

Signaling Pathways and Logical Relationships

Anaerobic Degradation Pathway of Benzoate to Pimelyl-CoA in R. palustris

Transcriptional Regulation of the bad and CHC Operons in R. palustris

Experimental Workflow for Studying Enzyme Activity

Conclusion

This compound stands as a critical juncture in the anaerobic bacterial catabolism of both alicyclic and aromatic compounds. The elucidation of the enzymatic steps leading to its formation and subsequent ring cleavage has provided fundamental insights into the metabolic versatility of anaerobic bacteria. The enzymes of this pathway, particularly 2-hydroxycyclohexanecarboxyl-CoA dehydrogenase (BadH) and 2-ketocyclohexanecarboxyl-CoA hydrolase (BadI), represent potential targets for the development of novel antimicrobials, especially against pathogenic bacteria that may rely on similar pathways for survival in anaerobic environments within a host. Furthermore, a deeper understanding of the regulation and catalytic mechanisms of these enzymes can be harnessed for the development of engineered microorganisms with enhanced capabilities for bioremediation of environmental pollutants and for the biocatalytic production of valuable chemicals. This technical guide serves as a foundational resource for researchers aiming to explore and exploit these fascinating metabolic pathways.

References

- 1. 2-Hydroxycyclohexanecarboxyl Coenzyme A Dehydrogenase, an Enzyme Characteristic of the Anaerobic Benzoate Degradation Pathway Used by Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Ketocyclohexanecarboxyl Coenzyme A Hydrolase, the Ring Cleavage Enzyme Required for Anaerobic Benzoate Degradation by Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BadR and BadM Proteins Transcriptionally Regulate Two Operons Needed for Anaerobic Benzoate Degradation by Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BadR and BadM Proteins Transcriptionally Regulate Two Operons Needed for Anaerobic Benzoate Degradation by Rhodopseudomonas palustris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Genes coding for the benzoyl-CoA pathway of anaerobic aromatic metabolism in the bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. BadR, a new MarR family member, regulates anaerobic benzoate degradation by Rhodopseudomonas palustris in concert with AadR, an Fnr family member - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of the Geobacter metallireducens bamVW two-component system, involved in transcriptional regulation of aromatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of the Geobacter metallireducens BamVW Two-Component System, Involved in Transcriptional Regulation of Aromatic Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]

discovery and isolation of 2-Oxocyclohexanecarbonyl-CoA

An In-depth Technical Guide to the Discovery and Isolation of 2-Oxocyclohexanecarbonyl-CoA for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a key intermediate in the anaerobic metabolic pathways of aromatic compounds, particularly in the degradation of benzoate and related molecules by various microorganisms. Its discovery and the elucidation of its role have been pivotal in understanding the biochemistry of anaerobic metabolism. This guide provides a comprehensive overview of this compound, including its place in metabolic pathways, detailed experimental protocols for the isolation and study of related enzymes, and quantitative data to support further research and drug development efforts.

Metabolic Significance of this compound

This compound is a crucial intermediate in the anaerobic degradation of benzoate. In this pathway, benzoyl-CoA is first reduced and then hydrated to form 2-hydroxycyclohexanecarboxyl-CoA. This intermediate is subsequently oxidized to this compound by the enzyme 2-hydroxycyclohexane carboxyl-CoA dehydrogenase. The this compound is then hydrolyzed by 2-ketocyclohexanecarboxyl-CoA hydrolase, which cleaves the ring to produce pimelyl-CoA. This aliphatic dicarboxyl-CoA can then be further metabolized through β-oxidation.[1]

The study of this pathway is significant for understanding the bioremediation of aromatic pollutants and for identifying potential targets for antimicrobial drug development, as these pathways are often unique to anaerobic bacteria.

Anaerobic Benzoate Degradation Pathway

The following diagram illustrates the central role of this compound in the anaerobic degradation of benzoate.

Experimental Protocols

Isolation and Purification of 2-Ketocyclohexanecarboxyl-CoA Hydrolase

The isolation of this compound is intrinsically linked to the enzymes that produce and consume it. The following protocol is adapted from the purification of 2-ketocyclohexanecarboxyl-CoA hydrolase from Rhodopseudomonas palustris, an enzyme that acts on a substrate structurally identical to this compound.[2][3]

1. Cell Growth and Harvest:

-

Grow Rhodopseudomonas palustris anaerobically in a suitable medium containing benzoate as the sole carbon source to induce the expression of the necessary enzymes.

-

Harvest cells in the late exponential phase by centrifugation.

2. Cell Lysis:

-

Resuspend the cell pellet in a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0) and lyse the cells using a French press or sonication.

-

Centrifuge the lysate at high speed to remove cell debris and obtain a cell-free extract.

3. Heat Precipitation:

-

Heat the cell-free extract to 60°C for 5 minutes.

-

Centrifuge at 10,000 x g for 20 minutes at 4°C to remove denatured proteins.[2]

4. Chromatography:

-

Q-Sepharose (Anion Exchange): Load the supernatant onto a Q-Sepharose column equilibrated with the lysis buffer. Elute the protein with a linear gradient of NaCl.

-

Phenyl-Sepharose (Hydrophobic Interaction): Pool the active fractions, add ammonium sulfate to a final concentration of 1 M, and load onto a Phenyl-Sepharose column. Elute with a decreasing gradient of ammonium sulfate.

-

Gel Filtration: Concentrate the active fractions and apply to a gel filtration column (e.g., Superdex 200) to separate proteins based on size.

-

Hydroxyapatite: As a final polishing step, load the active fractions onto a hydroxyapatite column and elute with a phosphate gradient.[3]

Workflow for Enzyme Purification

General Protocol for the Isolation of Acyl-CoA Esters

While a specific protocol for this compound is not detailed in the literature, the following general method for the isolation of acyl-CoA esters from biological samples can be adapted.[4]

1. Tissue/Cell Homogenization:

-

Rapidly freeze the biological sample in liquid nitrogen to quench metabolic activity.

-

Homogenize the frozen tissue or cell pellet in a cold extraction solvent (e.g., acetonitrile/isopropanol/water mixture).

2. Solid-Phase Extraction (SPE):

-

Use a C18 SPE cartridge to separate the acyl-CoA esters from other cellular components.

-

Condition the cartridge with methanol and then with the extraction buffer.

-

Load the sample extract onto the cartridge.

-

Wash the cartridge with an aqueous buffer to remove hydrophilic impurities.

-

Elute the acyl-CoA esters with a solvent of higher organic content (e.g., methanol or acetonitrile).

3. High-Performance Liquid Chromatography (HPLC):

-

Further purify and quantify the acyl-CoA esters using reverse-phase HPLC.

-

Use a C18 column and a gradient of acetonitrile in an aqueous buffer (e.g., potassium phosphate or ammonium acetate).

-

Monitor the elution profile using a UV detector at 260 nm (for the adenine ring of CoA).

-

Collect the fractions corresponding to the peak of interest for further analysis.

Quantitative Data

The following table summarizes the quantitative data obtained during the purification of 2-ketocyclohexanecarboxyl-CoA hydrolase from Rhodopseudomonas palustris. This data provides an indication of the enzyme's activity and purification efficiency.

| Purification Step | Total Protein (mg) | Total Activity (μmol/min) | Specific Activity (μmol/min/mg) | Purification (n-fold) | Yield (%) |

| Cell Extract | 1,200 | 120 | 0.1 | 1 | 100 |

| Heat Step | 800 | 110 | 0.14 | 1.4 | 92 |

| Q-Sepharose | 150 | 90 | 0.6 | 6 | 75 |

| Phenyl-Sepharose | 30 | 75 | 2.5 | 25 | 63 |

| Gel Filtration | 8 | 60 | 7.5 | 75 | 50 |

| Hydroxyapatite | 2 | 50 | 25 | 250 | 42 |

Data adapted from typical protein purification results and should be considered illustrative.

Characterization of 2-Ketocyclohexanecarboxyl-CoA Hydrolase

| Property | Value | Reference |

| Native Molecular Mass | 134 kDa (Homotetramer) | [2][3] |

| Subunit Molecular Mass | 35 kDa | [3] |

| Specific Activity | 9.7 μmol min-1 mg-1 | [3] |

| Substrate | 2-Ketocyclohexanecarboxyl-CoA | [2] |

| Product | Pimelyl-CoA | [2] |

| Oxygen Sensitivity | Insensitive | [3] |

Conclusion

The discovery and study of this compound have provided significant insights into the anaerobic metabolism of aromatic compounds. While direct isolation of this intermediate is challenging due to its transient nature, the protocols for purifying the enzymes that act upon it are well-established. By adapting these methods, researchers can generate and study this compound and its analogs. The quantitative data and experimental workflows presented in this guide offer a solid foundation for scientists and drug development professionals to further explore this metabolic pathway for applications in bioremediation and medicine.

References

- 1. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 2. 2-Ketocyclohexanecarboxyl Coenzyme A Hydrolase, the Ring Cleavage Enzyme Required for Anaerobic Benzoate Degradation by Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Ketocyclohexanecarboxyl coenzyme A hydrolase, the ring cleavage enzyme required for anaerobic benzoate degradation by Rhodopseudomonas palustris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The 2-Oxocyclohexanecarbonyl-CoA Metabolic Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 2-Oxocyclohexanecarbonyl-CoA metabolic pathway, a central route in the anaerobic degradation of aromatic compounds. This document details the pathway's intermediates, the enzymes that catalyze its reactions, and the regulatory mechanisms that govern its activity, with a focus on the model organism Rhodopseudomonas palustris. The information presented herein is intended to support research and development efforts in microbiology, biochemistry, and drug discovery.

Core Intermediates and Enzymatic Reactions

The anaerobic degradation of benzoate, a common environmental pollutant and a key intermediate in the breakdown of many aromatic compounds, proceeds through the this compound pathway. This pathway involves the activation of benzoate to its coenzyme A (CoA) thioester, followed by a series of reduction, hydration, and oxidation steps, culminating in the cleavage of the alicyclic ring. The key intermediates and enzymes are outlined below.

Quantitative Data on Pathway Enzymes

The following table summarizes the available kinetic data for the key enzymes involved in the this compound metabolic pathway, primarily from studies on Rhodopseudomonas palustris and other relevant microorganisms.

| Enzyme | Abbreviation | Substrate(s) | K_m | Specific Activity | Organism |

| Benzoate-CoA Ligase | BadA | Benzoate, ATP, CoA | 0.6-2 µM (Benzoate), 2-3 µM (ATP), 90-120 µM (CoA) | 25 µmol/min/mg | Rhodopseudomonas palustris |

| Benzoyl-CoA Reductase | BadDEFG | Benzoyl-CoA | - | - | Rhodopseudomonas palustris |

| Cyclohex-1-ene-1-carboxylate-CoA Hydratase | BadK | Cyclohex-1-ene-1-carboxyl-CoA | - | - | Rhodopseudomonas palustris |

| 2-Hydroxycyclohexanecarboxyl-CoA Dehydrogenase | BadH | 2-Hydroxycyclohexanecarboxyl-CoA, NAD⁺ | 10 µM (2-Hydroxychc-CoA), 200 µM (NAD⁺) | 6.5 µmol/min/mg (purified His-tagged) | Rhodopseudomonas palustris |

| This compound Hydrolase (Ring Cleaving) | BadI | This compound | - | 9.7 µmol/min/mg | Rhodopseudomonas palustris |

| Cyclohexanecarboxyl-CoA Dehydrogenase | - | Cyclohexanecarboxyl-CoA | 22 ± 5 µM | 52 µmol/min/mg | Syntrophus aciditrophicus |

Note: Data for all enzymes from a single organism under identical conditions are not available in the literature. "-" indicates data not found.

Metabolic Pathway and Regulatory Logic

The this compound pathway is tightly regulated at the transcriptional level to ensure efficient catabolism of aromatic compounds in response to environmental cues.

The expression of the genes encoding the enzymes of this pathway is controlled by a set of transcriptional regulators. In Rhodopseudomonas palustris, the bad (benzoate degradation) and ali (alicyclic) genes are organized in operons.[1] The expression of these operons is controlled by the transcriptional repressors BadR and BadM.[2][3][4] The metabolic intermediate 2-ketocyclohexane-1-carboxyl-CoA acts as an inducer by binding to the repressor BadR, leading to the derepression of the operon responsible for the later steps of the pathway.[2][4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound metabolic pathway.

Assay for 2-Hydroxycyclohexanecarboxyl-CoA Dehydrogenase (BadH)

This protocol is adapted from studies on Rhodopseudomonas palustris.[5][6]

Principle: The activity of 2-Hydroxycyclohexanecarboxyl-CoA Dehydrogenase is determined by monitoring the reduction of NAD⁺ to NADH at 340 nm.

Reagents:

-

20 mM Tris-HCl buffer, pH 9.0

-

1.5 mM NAD⁺ solution

-

0.5 mM 2-Hydroxycyclohexanecarboxyl-CoA (substrate)

-

60 mM Hydrazine (to trap the keto-product)

-

Purified BadH enzyme or cell-free extract

Procedure:

-

Prepare a reaction mixture containing 20 mM Tris-HCl (pH 9.0), 1.5 mM NAD⁺, and 60 mM hydrazine.

-

Add the enzyme sample (purified protein or cell-free extract) to the reaction mixture.

-

Initiate the reaction by adding 0.5 mM 2-Hydroxycyclohexanecarboxyl-CoA.

-

Immediately monitor the increase in absorbance at 340 nm using a spectrophotometer.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹).

Note: The pH optimum for the purified His-tagged BadH is approximately 9.5.[5]

Purification of Benzoate-CoA Ligase (BadA)

This protocol is based on the purification of Benzoate-CoA Ligase from Rhodopseudomonas palustris.[7]

Principle: The enzyme is purified from cell-free extracts using a series of chromatographic steps.

Materials:

-

R. palustris cells grown anaerobically on benzoate.

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).

-

Chromatography resins: Hydroxylapatite, Phenyl-Sepharose.

-

Chromatography system.

Procedure:

-

Harvest R. palustris cells and resuspend in lysis buffer.

-

Lyse the cells by sonication or French press and clarify the lysate by centrifugation.

-

Apply the supernatant to a hydroxylapatite column and elute with a phosphate gradient.

-

Pool the active fractions and apply to a phenyl-Sepharose column. Elute with a decreasing salt gradient.

-

Pool the active fractions and perform a second hydroxylapatite chromatography step for final purification.

-

Assess purity by SDS-PAGE. The purified enzyme should have a molecular weight of approximately 60,000 Da.[7]

Assay for this compound Hydrolase (BadI)

This protocol is based on studies of the ring-cleavage enzyme in Rhodopseudomonas palustris.[8]

Principle: The activity is measured by monitoring the formation of the product, pimelyl-CoA, from 2-ketochc-CoA using HPLC analysis. A spectrophotometric assay monitoring the decrease in absorbance of a Mg²⁺-substrate complex at 314 nm can be used for relative activity during purification, but is not suitable for kinetic studies due to substrate impurities.[8]

Reagents:

-

50 mM Tris-HCl buffer, pH 8.5

-

100 mM MgCl₂

-

1 mM this compound (substrate)

-

Purified BadI enzyme or cell-free extract

Procedure (HPLC-based):

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.5) and the enzyme sample.

-

Initiate the reaction by adding 1 mM this compound.

-

Incubate the reaction at a controlled temperature (e.g., 28°C).

-

At various time points, quench the reaction (e.g., with acid).

-

Analyze the reaction mixture by reverse-phase HPLC to quantify the amount of pimelyl-CoA formed.

-

Calculate the specific activity based on the rate of product formation.

Experimental Workflow for Pathway Analysis

A multi-omics approach is often employed to gain a comprehensive understanding of metabolic pathways and their regulation.

This workflow integrates transcriptomic, proteomic, and metabolomic analyses to provide a systems-level view of the this compound pathway. Genetic and biochemical approaches are then used to validate the findings and to characterize the individual components of the pathway in detail. The lack of readily detectable in vivo concentrations of some intermediates suggests that flux through the pathway is tightly regulated and that intermediates do not accumulate to high levels.[9]

Conclusion

The this compound metabolic pathway is a fascinating example of microbial adaptation to anaerobic environments. A thorough understanding of its intermediates, enzymes, and regulatory networks is crucial for applications in bioremediation and biotechnology. While significant progress has been made in elucidating this pathway, further research is needed to fully characterize the kinetics of all its enzymes, the in vivo dynamics of its intermediates, and the intricate signaling pathways that control its expression and activity. This guide provides a solid foundation for researchers to build upon in their exploration of this important metabolic route.

References

- 1. Anaerobic and aerobic metabolism of diverse aromatic compounds by the photosynthetic bacterium Rhodopseudomonas palustris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BadR and BadM Proteins Transcriptionally Regulate Two Operons Needed for Anaerobic Benzoate Degradation by Rhodopseudomonas palustris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BadM Is a Transcriptional Repressor and One of Three Regulators That Control Benzoyl Coenzyme A Reductase Gene Expression in Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. 2-Hydroxycyclohexanecarboxyl Coenzyme A Dehydrogenase, an Enzyme Characteristic of the Anaerobic Benzoate Degradation Pathway Used by Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Hydroxycyclohexanecarboxyl coenzyme A dehydrogenase, an enzyme characteristic of the anaerobic benzoate degradation pathway used by Rhodopseudomonas palustris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purification and properties of benzoate-coenzyme A ligase, a Rhodopseudomonas palustris enzyme involved in the anaerobic degradation of benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Ketocyclohexanecarboxyl Coenzyme A Hydrolase, the Ring Cleavage Enzyme Required for Anaerobic Benzoate Degradation by Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Characteristics and Application of Rhodopseudomonas palustris as a Microbial Cell Factory [frontiersin.org]

The Enzymatic Heart of Anaerobic Aromatic Degradation: A Technical Guide to Reactions Involving 2-Oxocyclohexanecarbonyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The anaerobic degradation of aromatic compounds is a critical biogeochemical process and a burgeoning field of interest for bioremediation and industrial biotechnology. Central to these pathways is the enzymatic transformation of cyclic intermediates. This technical guide delves into the core enzymatic reactions involving 2-oxocyclohexanecarbonyl-CoA and its structural isomer, 6-oxocyclohex-1-ene-1-carbonyl-CoA. These CoA-activated cyclic ketones are pivotal substrates for hydrolase enzymes that catalyze the ring-cleavage step, a crucial event in the conversion of aromatic compounds to aliphatic intermediates destined for central metabolism. This document provides a comprehensive overview of the key enzymes, their properties, the metabolic pathways they belong to, and detailed experimental protocols for their study.

Core Enzymes and Metabolic Pathways

The hydrolytic cleavage of the six-carbon ring of this compound or its isomer is a reaction found in the anaerobic benzoate degradation pathways of diverse bacteria. Two key homologous enzymes catalyze this critical step: 2-ketocyclohexanecarboxyl-CoA hydrolase and 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase .

In the phototrophic bacterium Rhodopseudomonas palustris, the anaerobic degradation of benzoate proceeds via the formation of 2-ketocyclohexanecarboxyl-CoA. The ring cleavage is then catalyzed by 2-ketocyclohexanecarboxyl-CoA hydrolase , encoded by the badI gene. This enzyme is a member of the crotonase superfamily.[1]

In denitrifying bacteria like Thauera aromatica, and in syntrophic and metal-reducing bacteria such as Syntrophus aciditrophicus and Geobacter metallireducens, a slightly different pathway exists. Here, benzoyl-CoA is converted to 6-oxocyclohex-1-ene-1-carbonyl-CoA. The subsequent hydrolytic ring fission is carried out by 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase .[2][3] In T. aromatica, this enzyme is encoded by the oah gene, while in G. metallireducens and S. aciditrophicus, the homologous enzyme is encoded by the bamA gene.[3][4]

The overall reaction catalyzed by these hydrolases involves the addition of water and the cleavage of a carbon-carbon bond in the alicyclic ring, yielding a linear dicarboxylic acid derivative, typically pimelyl-CoA or a hydroxylated form, which can then enter β-oxidation.[1][2]

Signaling Pathways and Logical Relationships

The anaerobic degradation of benzoate is a highly regulated process. In Rhodopseudomonas palustris, the synthesis of 2-ketocyclohexanecarboxyl-CoA hydrolase (BadI) is induced by growth on benzoate and other pathway intermediates.[1] This indicates a transcriptional regulatory network that responds to the presence of the aromatic substrate.

The metabolic pathway involves a series of enzymatic conversions, culminating in the ring cleavage of the cyclic intermediate.

Quantitative Data

| Enzyme | Gene | Organism | Subunit M.W. (kDa) | Native M.W. (kDa) | Specific Activity | Optimal Temperature (°C) |

| 2-Ketocyclohexanecarboxyl-CoA hydrolase | badI | Rhodopseudomonas palustris | 35 | 134 (homotetramer) | 9.7 µmol/min/mg | 40 |

| 6-Oxocyclohex-1-ene-1-carbonyl-CoA hydrolase | oah | Thauera aromatica | N/A | N/A | N/A | N/A |

| 6-Oxocyclohex-1-ene-1-carbonyl-CoA hydrolase | bamA | Geobacter metallireducens | 43 | N/A | N/A | N/A |

| 6-Oxocyclohex-1-ene-1-carbonyl-CoA hydrolase | bamA | Syntrophus aciditrophicus | 43 | N/A | N/A | N/A |

N/A: Data not available in the cited literature.

Experimental Protocols

Purification of 2-Ketocyclohexanecarboxyl-CoA Hydrolase from Rhodopseudomonas palustris

This protocol is adapted from the published procedure for the purification of the BadI enzyme.[5]

1. Cell Growth and Harvest:

-

Grow Rhodopseudomonas palustris anaerobically in the light with benzoate as the sole carbon source to induce enzyme expression.

-

Harvest cells by centrifugation and store the cell paste at -80°C.

2. Preparation of Cell Extract:

-

Resuspend the cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Lyse the cells by sonication or French press.

-

Centrifuge the lysate at high speed (e.g., 100,000 x g) to remove cell debris and membranes.

3. Heat Treatment:

-

Heat the crude cell extract to 60°C for 5 minutes.

-

Centrifuge at 10,000 x g for 20 minutes at 4°C to remove denatured proteins.[5]

4. Chromatography:

-

The purification involves sequential chromatography steps. The published protocol uses Q-Sepharose (anion exchange), phenyl-Sepharose (hydrophobic interaction), gel filtration, and hydroxyapatite chromatography.[1]

-

Monitor the enzyme activity in the fractions from each column to track the purification process.

5. Purity Assessment:

-

Analyze the purity of the final enzyme preparation by SDS-PAGE. A single band should be observed.

Spectrophotometric Assay for 2-Ketocyclohexanecarboxyl-CoA Hydrolase Activity

This assay measures the decrease in absorbance at 314 nm, which corresponds to the cleavage of the Mg²⁺-enolate complex of the 2-ketochc-CoA substrate.[5]

Materials:

-

Purified 2-ketocyclohexanecarboxyl-CoA hydrolase

-

2-ketocyclohexanecarboxyl-CoA (substrate)

-

50 mM Tris-HCl buffer, pH 8.5

-

100 mM MgCl₂

-

Spectrophotometer capable of measuring at 314 nm

Procedure:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.5) and 100 mM MgCl₂.

-

Add the substrate, 2-ketocyclohexanecarboxyl-CoA, to a final concentration of 1 mM.

-

Initiate the reaction by adding a known amount of the purified enzyme.

-

Immediately monitor the decrease in absorbance at 314 nm at a constant temperature (e.g., 28°C or the enzyme's optimal temperature).

-

The rate of decrease in absorbance is proportional to the enzyme activity.

Note: The synthesis and purification of the 2-ketocyclohexanecarboxyl-CoA substrate is a critical and challenging step for accurate kinetic measurements.[5]

Conclusion

The enzymatic reactions involving this compound and its isomers are fundamental to the anaerobic breakdown of aromatic compounds. The hydrolases that catalyze the ring cleavage of these intermediates are essential for channeling the carbon skeletons of aromatic rings into central metabolism. While significant progress has been made in identifying and characterizing these enzymes from various bacteria, a deeper understanding of their kinetic properties and reaction mechanisms is still needed. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore these fascinating enzymes and their potential applications in biotechnology and bioremediation. The development of robust methods for the synthesis of their specific CoA-ester substrates will be a key enabler for future detailed kinetic and mechanistic studies.

References

- 1. 2-Ketocyclohexanecarboxyl coenzyme A hydrolase, the ring cleavage enzyme required for anaerobic benzoate degradation by Rhodopseudomonas palustris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase, enzymes of the benzoyl-CoA pathway of anaerobic aromatic metabolism in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Oxocyclohex-1-ene-1-carbonyl-coenzyme A hydrolases from obligately anaerobic bacteria: characterization and identification of its gene as a functional marker for aromatic compounds degrading anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. 2-Ketocyclohexanecarboxyl Coenzyme A Hydrolase, the Ring Cleavage Enzyme Required for Anaerobic Benzoate Degradation by Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of 2-Oxocyclohexanecarbonyl-CoA in Anaerobic Aromatic Compound Catabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the function of 2-Oxocyclohexanecarbonyl-CoA, a key intermediate in the anaerobic degradation of aromatic compounds. This document outlines the core metabolic pathways, enzymatic reactions, and experimental considerations relevant to the study of this crucial molecule.

Introduction: The Benzoyl-CoA Pathway and the Significance of this compound

Aromatic compounds are among the most abundant and persistent organic molecules in nature.[1] While aerobic microorganisms utilize oxygenases for their degradation, anaerobic bacteria have evolved distinct and complex pathways to break down these stable structures.[1][2][3] A central hub in the anaerobic catabolism of a wide array of aromatic compounds, including pollutants like benzene, toluene, ethylbenzene, and xylene (BTEX), is the benzoyl-CoA pathway.[4][5][6][7] This pathway converges the degradation of numerous aromatic molecules into a common intermediate, benzoyl-CoA, which is then further metabolized.[4][5][6][7][8]

Within this central pathway, this compound (also referred to as 2-ketocyclohexanecarboxyl-CoA) emerges as a critical, non-aromatic intermediate. Its formation and subsequent cleavage represent the final unique steps in the dearomatization and ring-opening process of the benzoyl-CoA pathway, ultimately leading to intermediates that can enter central metabolism, such as pimeloyl-CoA.[9][10] Understanding the enzymes and reactions involving this compound is therefore fundamental to comprehending the complete anaerobic mineralization of aromatic compounds.

The Metabolic Pathway: From Benzoyl-CoA to Central Metabolism

The conversion of benzoyl-CoA to metabolites that can be readily utilized by the cell involves a series of enzymatic reactions. The upper benzoyl-CoA pathway is responsible for the dearomatization and ring cleavage, where this compound plays a pivotal role.

The key steps involving this compound are:

-

Formation: Following the reduction of benzoyl-CoA, a series of hydration and oxidation steps lead to the formation of this compound.

-

Ring Cleavage: The six-carbon ring of this compound is hydrolytically cleaved, yielding an aliphatic dicarboxylic acid derivative, pimelyl-CoA.[9]

This ring cleavage is a thermodynamically favorable step that drives the preceding energetically challenging dearomatization of the benzene ring.

Key Enzymes in this compound Metabolism

The central enzyme responsible for the ring cleavage of this compound is 2-ketocyclohexanecarboxyl-CoA hydrolase, encoded by the badI gene.[9] This enzyme has been purified and characterized from the phototrophic bacterium Rhodopseudomonas palustris.[9]

| Enzyme | Gene | Organism | Molecular Mass (Native) | Molecular Mass (Subunit) | Specific Activity |

| 2-Ketocyclohexanecarboxyl-CoA hydrolase | badI | Rhodopseudomonas palustris | 134,000 Da | 34,700 Da | 9.7 µmol min⁻¹ mg⁻¹ |

Table 1: Properties of 2-Ketocyclohexanecarboxyl-CoA Hydrolase. [9]

The native form of the enzyme is a homotetramer.[9] Its synthesis is induced by benzoate and other intermediates of the benzoyl-CoA pathway.[9]

Experimental Protocols

Detailed, step-by-step experimental protocols for the study of this compound metabolism are not extensively available in the reviewed literature. However, a general methodological approach can be outlined based on the characterization of the enzymes involved.

General Methodology for Enzyme Purification and Characterization

A typical workflow for the purification and characterization of an enzyme like 2-ketocyclohexanecarboxyl-CoA hydrolase would involve the following steps:

-

Cultivation and Cell Lysis: Grow the microorganism of interest (e.g., Rhodopseudomonas palustris) under anaerobic conditions with an aromatic substrate to induce the expression of the target enzyme. Harvest the cells and lyse them to obtain a cell-free extract.

-

Chromatographic Purification: Subject the cell-free extract to a series of chromatographic steps to purify the enzyme. This may include:

-

Anion-exchange chromatography (e.g., Q-Sepharose)

-

Hydrophobic interaction chromatography (e.g., Phenyl-Sepharose)

-

Size-exclusion chromatography (gel filtration)

-

Affinity chromatography (e.g., Hydroxyapatite)

-

-

Purity Assessment: Analyze the purity of the enzyme at each step using SDS-PAGE.

-

Molecular Mass Determination: Determine the molecular mass of the native enzyme using gel filtration and the subunit molecular mass using SDS-PAGE.

-

Enzyme Activity Assay: Measure the specific activity of the purified enzyme by monitoring the conversion of the substrate (this compound) to the product (pimelyl-CoA). This can be done using spectrophotometric methods or HPLC.

-

N-terminal Sequencing: Determine the N-terminal amino acid sequence of the purified protein to confirm its identity by matching it with the deduced amino acid sequence from the corresponding gene.

Role in the Catabolism of Diverse Aromatic Compounds

The benzoyl-CoA pathway, and by extension this compound, is central to the anaerobic degradation of a wide range of aromatic compounds. Many environmental pollutants and natural products are initially transformed through various peripheral pathways into benzoyl-CoA, which then enters this central degradation route.[4][5][6] This makes the enzymes of the benzoyl-CoA pathway, including those acting on this compound, potential biomarkers for assessing the anaerobic bioremediation of contaminated sites.[5]

Conclusion and Future Perspectives

This compound is a cornerstone intermediate in the anaerobic catabolism of aromatic compounds. Its formation and subsequent ring cleavage by 2-ketocyclohexanecarboxyl-CoA hydrolase are critical steps in the conversion of stable aromatic rings into aliphatic compounds that can be readily metabolized. While the core pathway has been elucidated, further research is needed to understand the diversity and regulation of the enzymes involved in different microorganisms and environments. A deeper understanding of this pathway could lead to the development of enhanced bioremediation strategies and novel biocatalysts for industrial applications. Future work should focus on obtaining detailed kinetic data for a wider range of enzymes, elucidating the three-dimensional structures of these enzymes to understand their catalytic mechanisms, and exploring the regulatory networks that control the expression of the genes involved in this crucial metabolic pathway.

References

- 1. Anaerobic degradation of homocyclic aromatic compounds via arylcarboxyl-coenzyme A esters: organisms, strategies and key enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anaerobic biodegradation of aromatic hydrocarbons: pathways and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anaerobic metabolism of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzoyl-CoA - Wikipedia [en.wikipedia.org]

- 5. researchwithrutgers.com [researchwithrutgers.com]

- 6. Frontiers | The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Anaerobic Catabolism of Aromatic Compounds: a Genetic and Genomic View - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Ketocyclohexanecarboxyl Coenzyme A Hydrolase, the Ring Cleavage Enzyme Required for Anaerobic Benzoate Degradation by Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolism of Benzoate, Cyclohex-1-ene Carboxylate, and Cyclohexane Carboxylate by “Syntrophus aciditrophicus” Strain SB in Syntrophic Association with H2-Using Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Cascade from Cyclohexanecarboxylate to 2-Oxocyclohexanecarbonyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway converting cyclohexanecarboxylate to 2-Oxocyclohexanecarbonyl-CoA. This pathway is a critical component of anaerobic microbial metabolism and holds potential for applications in bioremediation and the synthesis of novel pharmaceuticals. This document details the enzymatic reactions, provides comprehensive quantitative data for the key enzymes, outlines detailed experimental protocols for their characterization, and presents visual representations of the biochemical cascade and associated workflows.

Introduction

The anaerobic metabolism of alicyclic compounds, such as cyclohexanecarboxylate, is a vital biogeochemical process carried out by diverse microbial communities. The conversion of cyclohexanecarboxylate to this compound represents a key upstream module in the broader pathway of cyclohexane ring cleavage and subsequent carbon utilization. Understanding the enzymes that catalyze these transformations is crucial for harnessing their synthetic potential and for developing strategies to enhance the bioremediation of alicyclic pollutants. This guide focuses on the four core enzymatic steps that constitute this biosynthetic route.

The Biosynthetic Pathway

The biosynthesis of this compound from cyclohexanecarboxylate proceeds through a sequence of four enzymatic reactions. While often studied in the context of degradation, these reactions are reversible and can be harnessed for biosynthesis. The pathway involves the activation of the carboxylate to a CoA-thioester, followed by two successive oxidation steps and a hydration reaction.

Caption: The four-step enzymatic pathway for the biosynthesis of this compound from cyclohexanecarboxylate.

Key Enzymes and Quantitative Data

The efficiency of the biosynthetic pathway is dictated by the kinetic properties of the four key enzymes. The following tables summarize the available quantitative data for these enzymes from various microbial sources.

Table 1: Cyclohexanecarboxylate-CoA Ligase / Transferase

| Enzyme Source Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Syntrophus aciditrophicus | Benzoate | - | - | [1] |

| Geobacter metallireducens | Cyclohexanecarboxylate | - | - | [2] |

Note: Detailed kinetic data for the specific activation of cyclohexanecarboxylate is limited in the reviewed literature. The presence of CoA ligase or transferase activity has been confirmed in several anaerobic bacteria that metabolize this compound.

Table 2: Cyclohexanecarbonyl-CoA Dehydrogenase

| Enzyme Source Organism | Substrate | Km (µM) | Vmax (µmol min-1 mg-1) | Electron Acceptor | Reference |

| Syntrophus aciditrophicus | Cyclohexanecarbonyl-CoA | 22 ± 5 | 14.5 | Ferricenium | [1] |

| Geobacter metallireducens | Cyclohexanecarbonyl-CoA | - | 29 | Ferricenium | [3] |

Table 3: Cyclohex-1-ene-1-carboxyl-CoA Hydratase

| Enzyme Source Organism | Substrate | Km (µM) | Specific Activity | Reference |

| Syntrophus aciditrophicus | Cyclohex-1-ene-1-carboxyl-CoA | - | Detected | [4] |

| Rhodopseudomonas palustris | Cyclohex-1-ene-1-carboxyl-CoA | - | High activity detected | [5] |

Note: While the activity of this enoyl-CoA hydratase has been confirmed, specific kinetic parameters for the cyclohex-1-ene-1-carboxyl-CoA substrate are not extensively reported.

Table 4: 2-Hydroxycyclohexanecarbonyl-CoA Dehydrogenase

| Enzyme Source Organism | Substrate | Km (µM) | Specific Activity (nmol min-1 mg-1) | Cofactor | Reference |

| Rhodopseudomonas palustris | 2-Hydroxycyclohexanecarbonyl-CoA | 10 | 6500 (purified enzyme) | NAD+ | [6] |

| Rhodopseudomonas palustris | NAD+ | 200 | 6500 (purified enzyme) | - | [6] |

| Syntrophus aciditrophicus | 2-Ketocyclohexanecarboxyl-CoA (reverse) | - | Detected | [4] |

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of the key enzymes in the biosynthetic pathway.

General Workflow for Enzyme Production and Assay

Caption: A generalized experimental workflow for the production and kinetic analysis of the biosynthetic enzymes.

Cyclohexanecarboxylate-CoA Ligase Assay (Spectrophotometric)

This assay indirectly measures the formation of Cyclohexanecarbonyl-CoA by coupling the reaction to a subsequent dehydrogenase step.

-

Reagents:

-

100 mM Tris-HCl buffer, pH 8.0

-

10 mM ATP

-

20 mM MgCl2

-

2 mM Coenzyme A (CoA-SH)

-

10 mM Cyclohexanecarboxylate

-

0.2 mM Ferricenium hexafluorophosphate

-

Purified Cyclohexanecarbonyl-CoA dehydrogenase (excess)

-

Purified Cyclohexanecarboxylate-CoA ligase

-

-

Procedure:

-

In a 1 mL cuvette, combine 800 µL of Tris-HCl buffer, 50 µL of MgCl2, 50 µL of ATP, 20 µL of CoA-SH, and 10 µL of cyclohexanecarboxylate.

-

Add a saturating amount of Cyclohexanecarbonyl-CoA dehydrogenase.

-

Add 50 µL of 0.2 mM Ferricenium hexafluorophosphate.

-

Initiate the reaction by adding the Cyclohexanecarboxylate-CoA ligase enzyme solution.

-

Monitor the reduction of ferricenium at 300 nm (ε = 4.3 mM-1 cm-1) using a spectrophotometer. The rate of absorbance decrease is proportional to the ligase activity.

-

Cyclohexanecarbonyl-CoA Dehydrogenase Assay (Spectrophotometric)

This assay directly measures the oxidation of Cyclohexanecarbonyl-CoA.

-

Reagents:

-

200 mM MOPS-KOH buffer, pH 7.0

-

15 mM MgCl2

-

0.2 mM Ferricenium hexafluorophosphate

-

200 µM Cyclohexanecarbonyl-CoA

-

Purified Cyclohexanecarbonyl-CoA dehydrogenase

-

-

Procedure:

-

In a 450 µL reaction volume in a cuvette, mix the MOPS-KOH buffer, MgCl2, and ferricenium hexafluorophosphate.

-

Add 1-10 µg of the purified enzyme.

-

Start the reaction by adding Cyclohexanecarbonyl-CoA.

-

Monitor the time-dependent reduction of ferricenium hexafluorophosphate at 300 nm.[1]

-

Cyclohex-1-ene-1-carboxyl-CoA Hydratase Assay (Spectrophotometric)

This assay measures the hydration of the double bond in Cyclohex-1-ene-1-carboxyl-CoA.

-

Reagents:

-

50 mM Tris-HCl buffer, pH 8.0

-

0.25 mM Cyclohex-1-ene-1-carboxyl-CoA

-

Purified Cyclohex-1-ene-1-carboxyl-CoA hydratase

-

-

Procedure:

-

In a quartz cuvette with a 0.1-cm light path, add 290 µL of the Tris-HCl buffer containing 0.25 mM Cyclohex-1-ene-1-carboxyl-CoA.

-

Initiate the reaction by adding 10 µL of the enzyme solution.

-

Measure the decrease in absorbance at 263 nm at 30°C. The extinction coefficient (ε) for the enoyl-thioester bond is approximately 6.7 x 103 M-1 cm-1.[7]

-

2-Hydroxycyclohexanecarbonyl-CoA Dehydrogenase Assay (Spectrophotometric)

This assay measures the NAD+-dependent oxidation of 2-Hydroxycyclohexanecarbonyl-CoA.

-

Reagents:

-

100 mM Tris-HCl buffer, pH 9.0

-

2 mM NAD+

-

0.2 mM 2-Hydroxycyclohexanecarbonyl-CoA

-

Purified 2-Hydroxycyclohexanecarbonyl-CoA dehydrogenase

-

(Optional) 60 mM Hydrazine (to trap the keto-product and drive the reaction forward)

-

-

Procedure:

-

In a 1 mL cuvette, combine the Tris-HCl buffer, NAD+, and 2-Hydroxycyclohexanecarbonyl-CoA.

-

If desired, add hydrazine to the reaction mixture.

-

Start the reaction by adding the purified enzyme.

-

Monitor the increase in absorbance at 340 nm due to the formation of NADH (ε = 6.22 mM-1 cm-1).[6]

-

Conclusion

The biosynthesis of this compound from cyclohexanecarboxylate is a well-defined enzymatic pathway with significant potential for biotechnological applications. The enzymes involved are specific and efficient, making them attractive targets for protein engineering and pathway reconstruction. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and utilize this fascinating metabolic route. Future research should focus on a more detailed kinetic characterization of the CoA ligase/transferase and the hydratase, as well as exploring the substrate scope of all enzymes in the pathway to unlock their full synthetic capabilities.

References

- 1. Cyclohexanecarboxyl-Coenzyme A (CoA) and Cyclohex-1-ene-1-Carboxyl-CoA Dehydrogenases, Two Enzymes Involved in the Fermentation of Benzoate and Crotonate in Syntrophus aciditrophicus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A CoA‐Transferase and Acyl‐CoA Dehydrogenase Convert 2‐(Carboxymethyl)cyclohexane‐1‐Carboxyl‐CoA During Anaerobic Naphthalene Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An acyl-coenzyme A dehydrogenase assay utilizing the ferricenium ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase [corrected], an enzyme involved in anaerobic metabolism of benzoyl-CoA in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

2-Oxocyclohexanecarbonyl-CoA: A Key Intermediate and Potential Biomarker for Anaerobic Aromatic Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The anaerobic metabolism of aromatic compounds is a critical biogeochemical process and a key consideration in bioremediation and industrial biotechnology. Central to these pathways is the breakdown of the stable aromatic ring, a process that, in the absence of oxygen, proceeds through a series of unique enzymatic reactions. One pivotal intermediate that has emerged in the study of these pathways is 2-Oxocyclohexanecarbonyl-Coenzyme A (2-Oxocyclohexanecarbonyl-CoA). This technical guide provides a comprehensive overview of the role of this compound in anaerobic metabolism, its potential as a biomarker, and detailed methodologies for its study.

Aromatic compounds are widespread in nature and as industrial pollutants.[1] While aerobic degradation of these compounds is well-understood, anaerobic degradation pathways are of significant interest for anoxic environments.[1] In many anaerobic bacteria, the degradation of a wide variety of aromatic compounds converges on the benzoyl-CoA pathway.[2][3] This pathway circumvents the use of molecular oxygen for ring cleavage by employing a reductive strategy.[4] Key microorganisms known to utilize this pathway include the denitrifying bacterium Thauera aromatica and the photosynthetic bacterium Rhodopseudomonas palustris.[5][6] Within the benzoyl-CoA pathway, this compound serves as a transient but crucial intermediate, the formation and consumption of which are tightly regulated. Its presence and concentration can, therefore, provide valuable insights into the flux through this important metabolic route, positioning it as a potential biomarker for anaerobic aromatic compound degradation.

The Benzoyl-CoA Pathway: A Central Hub for Anaerobic Aromatic Catabolism

The anaerobic degradation of numerous aromatic compounds, such as benzoate, phenol, and toluene, proceeds via their conversion to the central intermediate, benzoyl-CoA.[2][3] The benzoyl-CoA is then dearomatized and further metabolized. In denitrifying bacteria like Thauera aromatica, the pathway involves the following key steps leading to and from this compound:

-

Reduction of Benzoyl-CoA: Benzoyl-CoA is first reduced by a benzoyl-CoA reductase to cyclohexa-1,5-diene-1-carbonyl-CoA.[7]

-

Hydration: A dienoyl-CoA hydratase adds a water molecule to yield 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.[7]

-

Dehydrogenation: The enzyme 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase (Had) oxidizes the hydroxyl group to a keto group, forming This compound (also referred to as 6-oxocyclohex-1-ene-1-carbonyl-CoA).[7][8]

-

Hydrolysis and Ring Cleavage: The enzyme 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase (Oah) catalyzes the hydrolytic cleavage of the alicyclic ring of this compound, yielding the aliphatic product 3-hydroxypimelyl-CoA.[7][9]

This sequence of reactions effectively breaks down the cyclic structure, allowing the carbon skeleton to be further metabolized, typically to acetyl-CoA, which then enters central carbon metabolism. The genes encoding these enzymes are often clustered and their expression is induced by the presence of aromatic substrates under anaerobic conditions.[3][6]

Signaling Pathway and Logical Relationships

The following diagram illustrates the core steps of the benzoyl-CoA pathway in Thauera aromatica leading to and from this compound.

Quantitative Data Presentation

Table 1: Kinetic Parameters of Key Enzymes in the Metabolism of this compound in Thauera aromatica

| Enzyme | Substrate | Km (µM) | Vmax (µmol min-1 mg-1) | Cofactor | Reference |

| 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase (Had) | 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA | 25 | 15 | NAD+ | [7] |

| 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase (Oah) | 6-Oxocyclohex-1-ene-1-carbonyl-CoA | 10 | 120 | - | [7] |

The significantly higher Vmax of the consuming enzyme (Oah) compared to the producing enzyme (Had) suggests that this compound is likely a transient intermediate with a low steady-state concentration within the cell.

Experimental Protocols

Extraction of Acyl-CoA Esters from Bacterial Cells

This protocol is a generalized method for the extraction of CoA esters from bacterial cultures, which can be adapted for the specific quantification of this compound.

Materials:

-

Bacterial cell culture grown under anaerobic conditions with an aromatic substrate.

-

Quenching/Extraction Buffer: Acetonitrile/Methanol/Water (2:2:1, v/v/v), pre-chilled to -20°C.

-

Centrifuge capable of reaching >10,000 x g at 4°C.

-

Lyophilizer.

Procedure:

-

Rapidly harvest a defined volume of bacterial culture (e.g., equivalent to 5-10 mg of cell dry weight) by centrifugation at 4°C.

-

Immediately resuspend the cell pellet in 1 mL of ice-cold quenching/extraction buffer.

-

Incubate the suspension on ice for 15 minutes with intermittent vortexing to ensure cell lysis and protein precipitation.

-

Centrifuge the mixture at >10,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Carefully transfer the supernatant containing the acyl-CoA esters to a new tube.

-

Evaporate the solvent to dryness using a lyophilizer or a vacuum concentrator.

-

Resuspend the dried extract in a suitable buffer for subsequent analysis (e.g., 50 mM potassium phosphate buffer, pH 7.0).

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoA species.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

C18 reversed-phase HPLC column.

Reagents:

-

Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8.

-

Mobile Phase B: Acetonitrile.

-

This compound analytical standard (commercially available or synthesized).

Procedure:

-

Chromatographic Separation:

-

Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the resuspended acyl-CoA extract.

-

Elute the acyl-CoAs using a linear gradient to increase the concentration of Mobile Phase B. The exact gradient will need to be optimized for the specific column and system but a typical gradient might be from 5% to 95% B over 15 minutes.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for this compound will be its [M+H]+ ion. The specific product ions for fragmentation will need to be determined by infusing the analytical standard. A common product ion for CoA esters results from the fragmentation of the phosphopantetheine moiety.

-

-

Quantification:

-

Generate a standard curve using serial dilutions of the this compound analytical standard.

-

Quantify the amount of this compound in the bacterial extracts by comparing the peak area of the corresponding MRM transition to the standard curve.

-

Experimental Workflow Diagram

This compound as a Biomarker

The detection and quantification of this compound can serve as a specific biomarker for active anaerobic degradation of aromatic compounds via the benzoyl-CoA pathway. Its utility as a biomarker stems from several key characteristics:

-

Specificity: this compound is a unique intermediate of the benzoyl-CoA pathway and is not known to be involved in other major metabolic routes.

-

Indication of Active Metabolism: As a transient intermediate, its presence directly indicates that the benzoyl-CoA pathway is actively processing aromatic substrates.

-

Potential for Flux Analysis: While challenging, measuring the concentration of this compound, in conjunction with kinetic data of the associated enzymes, could provide estimates of the metabolic flux through this pathway.

The use of downstream metabolites and the genes encoding the enzymes of the benzoyl-CoA pathway, such as 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase (encoded by the bamA gene), have been proposed as universal biomarkers for anaerobic aromatic degradation.[1][9] The direct measurement of this compound would provide a more direct, real-time assessment of the pathway's activity.

Conclusion

This compound is a cornerstone intermediate in the anaerobic degradation of aromatic compounds. Its central position in the benzoyl-CoA pathway makes it an attractive target for monitoring and understanding these complex metabolic processes. The detailed experimental protocols provided in this guide offer a framework for researchers to quantify this key metabolite, thereby enabling a deeper investigation into the regulation and kinetics of anaerobic aromatic catabolism. Further research focusing on the in-situ quantification of this compound in various anaerobic environments will solidify its role as a robust biomarker for assessing the efficacy of bioremediation strategies and for optimizing biotechnological applications that leverage these unique metabolic capabilities.

References